(2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidine derivative with 3-methylphenol.
Formation of the Enenitrile Moiety: This can be accomplished through a Knoevenagel condensation reaction between the pyrido[1,2-a]pyrimidine derivative and a suitable nitrile compound.
Attachment of the Piperidine-1-carbonyl Group: This step involves the acylation of the enenitrile intermediate with piperidine-1-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:
- **(2E)-3-[9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPER
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C25H24N4O3/c1-17-8-6-10-20(14-17)32-23-21(25(31)29-13-7-9-18(2)22(29)27-23)15-19(16-26)24(30)28-11-4-3-5-12-28/h6-10,13-15H,3-5,11-12H2,1-2H3/b19-15+ |
InChI Key |
FXIMRMXSVSAKAZ-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCCCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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